![molecular formula C16H13N5O3 B5821569 N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5821569.png)
N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE
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Overview
Description
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2H-1,2,3-benzotriazole-2-acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and benzotriazole moieties can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in its functional groups.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Contains a similar benzodioxole structure but has different substituents.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Features a benzodioxole moiety and a different heterocyclic ring.
Uniqueness
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2H-1,2,3-BENZOTRIAZOL-2-YL)ACETOHYDRAZIDE is unique due to the combination of benzodioxole and benzotriazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(benzotriazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(9-21-19-12-3-1-2-4-13(12)20-21)18-17-8-11-5-6-14-15(7-11)24-10-23-14/h1-8H,9-10H2,(H,18,22)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGGWRADOJUHP-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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